luxR protein
Description
Properties
CAS No. |
115038-68-1 |
|---|---|
Molecular Formula |
C13H16N2O6 |
Synonyms |
luxR protein |
Origin of Product |
United States |
Chemical Reactions Analysis
Ligand Binding and Structural Specificity
LuxR binds 3-oxohexanoyl-homoserine lactone (3OC6HSL) as its native autoinducer, triggering conformational changes necessary for DNA binding and transcriptional activation . Directed evolution studies reveal LuxR's adaptability to non-native ligands:
-
LuxR-G2E : A variant with mutations (V67F, L72S, S116T) responds to pentanoyl-HSL (C5HSL) and octanoyl-HSL (C8HSL) .
-
LuxR-G4E : Incorporates I45F and responds to butanoyl-HSL (C4HSL) at 10 nM, demonstrating enhanced sensitivity and specificity .
Table 1: Ligand Specificity of LuxR Variants
| LuxR Variant | Mutations | Effective Ligands | EC₅₀ (nM) |
|---|---|---|---|
| Wild-type | None | 3OC6HSL | 10 |
| G2E | V67F, L72S, S116T | C5HSL, C8HSL | 100 |
| G4E | I45F, V67F, L72S, S116T | C4HSL | 10 |
Critical Amino Acid Residues for Function
Alanine-scanning mutagenesis identified residues essential for LuxR activity:
-
DNA Binding : W193A, G197A, and K198A mutations abolish transcriptional activation, indicating roles in DNA interaction .
-
Ligand Binding : Residues 164, 221, 223, and 246 enable autoinducer-independent activation when mutated, suggesting destabilization of the autoinhibitory N-terminal domain .
Table 2: Key Mutations in LuxR and Functional Impact
| Residue | Mutation | Luciferase Activity (% Wild-type) | Role |
|---|---|---|---|
| W193 | W193A | 0.1% | DNA binding |
| G197 | G197A | 1.4% | DNA binding |
| I45 | I45F | Enables C4HSL response | Ligand specificity |
| V67 | V67F | Broadens ligand recognition | Ligand binding |
DNA Binding and Transcriptional Activation
LuxR binds a 20-bp palindromic lux box (5’-CTGTAGGATCGTACAG-3’) located at -42.5 relative to the luxI promoter . The C-terminal domain (CTD) contains a helix-turn-helix (HTH) motif critical for DNA interaction. Electrophoretic mobility shift assays confirm LuxR-CTD binds DNA with 10 nM affinity in the presence of 3OC6HSL .
Conformational Dynamics and Allostery
Binding of 3OC6HSL to the N-terminal domain induces dimerization and unmasking of the CTD, enabling DNA binding . Structural studies suggest:
-
N-terminal domain (1-156) : Binds AHLs via a hydrophobic pocket.
-
C-terminal domain (157-250) : Mediates DNA recognition and RNA polymerase recruitment .
Inhibition and Synthetic Ligands
LuxR activity is competitively inhibited by AHL analogs with modified acyl chains:
Table 3: Inhibition Profiles of AHL Analogs
| Compound | Target Receptor | Activity (EC₅₀/IC₅₀) |
|---|---|---|
| 3-oxo-C12-HSL | AbaR | EC₅₀ = 20 nM |
| PBHL-22 | LasR | EC₅₀ = 15 nM |
| C8HSL | LuxR-G2E | EC₅₀ = 100 nM |
Evolutionary Plasticity
LuxR exhibits remarkable evolvability. Directed evolution generated variants (e.g., LuxR-G4E) with shifted ligand preferences, demonstrating that residues I45, V67, L72, and S116 collectively fine-tune ligand recognition . This plasticity underpins LuxR’s utility in synthetic biology for engineering custom quorum-sensing circuits.
Comparison with Similar Compounds
Comparison with Similar Compounds and Regulatory Proteins
Canonical LuxR vs. LasR (Pseudomonas aeruginosa)
- Divergence : LuxR and LasR share conserved Tyr residues (Tyr70 in LuxR vs. Tyr64 in LasR) for ligand interactions, but differ in ligand specificity due to distinct binding pocket geometries .
LuxR Solos vs. Canonical LuxR
- Examples: PluR and PauR (Class C LuxR solos): Bind diketopiperazines (DKPs) and dialkylresorcinols (DAR) instead of AHLs . Plant-associated LuxR homologs: Bind plant-derived furanones, enabling "eavesdropping" on host signals .
Cross-Family Comparisons: LuxR vs. ArpA (Streptomyces)
| Feature | LuxR (Proteobacteria) | ArpA (Actinobacteria) |
|---|---|---|
| Ligand Type | AHLs, DKPs, plant compounds | γ-butyrolactones (GBLs) |
| Domain Architecture | GerE + AHL-binding domains | Tetratricopeptide repeats (TPR) |
| Regulatory Role | Virulence, bioluminescence | Antibiotic production |
| Structural Motifs | Winged helix-turn-helix | β-barrel fold |
Functional and Evolutionary Insights
- Topology-Driven Evolution : LuxR proteins cluster phylogenetically based on chromosomal arrangement (e.g., tandem vs. RMY clusters) rather than species .
- Domain Modularity : Hybrid LuxR proteins (e.g., AAA+LuxR in Mycobacterium) combine DNA-binding domains with ATPase or TRP domains, enabling integration into diverse regulatory networks .
- Horizontal Gene Transfer (HGT): Soil-dwelling Actinobacteria exhibit LuxR homologs likely acquired via HGT, facilitating adaptation to complex microbial communities .
Data Tables
Table 1. Conserved Residues in LuxR Family Proteins
Table 2. Distribution of LuxR Subfamilies
| Subfamily | Organisms | Ligand Specificity | Function |
|---|---|---|---|
| Canonical LuxR | Vibrio, Pseudomonas | AHLs | QS, virulence |
| LuxR solos | Burkholderia, Rhizobia | Plant metabolites, DKPs | Host-microbe dialogue |
| AAA+LuxR | Mycobacterium | Unknown | Stress response |
Preparation Methods
Vector Design for LuxR Overexpression
The preparation of LuxR begins with tailored plasmid constructs to enable high-yield expression. Key vectors include:
-
pMLU117 : Encodes LuxR with a C-terminal hexahistidine (His₆) tag under the control of the tac promoter. This plasmid incorporates synthetic restriction sites (NcoI and BamHI) to ensure precise insertion of the luxR coding sequence.
-
pMLU115 : Utilizes the phage T7 promoter system in pET-3d for robust expression of native LuxR in Escherichia coli BL21(DE3). The luxR start codon is flanked by an NcoI site to enhance translational efficiency.
-
pRE112 : Employed for luxR deletion mutants in Vibrio harveyi, featuring a sacB counterselectable marker and R6Kγ origin for conjugation-based delivery.
Table 1: Plasmid Features for LuxR Expression
| Plasmid | Promoter | Tags/Modifications | Host Strain | Key Reference |
|---|---|---|---|---|
| pMLU117 | tac | C-terminal His₆ | E. coli JM107 | |
| pMLU115 | T7 | Native | E. coli BL21 | |
| pRE112 | Constitutive | sacB marker | V. harveyi |
Bacterial Growth and Induction Conditions
Ligand-Dependent Cultivation
LuxR stability is intrinsically linked to its cognate acyl-homoserine lactone (AHL) signal, 3-oxohexanoyl-homoserine lactone (3OC6-HSL). Protocols mandate:
-
Pre-induction supplementation : 25 μM 3OC6-HSL added during mid-exponential growth (OD₆₀₀ ≈ 0.5) to stabilize LuxR folding.
-
Temperature modulation : Post-induction incubation at 28°C to mitigate protein aggregation, contrasting with standard 37°C growth.
-
Inducer timing : Isopropyl-β-D-thiogalactoside (IPTG) at 0.5 mM for T7-driven systems, with extended post-induction periods (4–6 hours).
Cell Lysis and Solubilization Strategies
Denaturing vs. Native Purification
Two distinct approaches dominate LuxR isolation:
-
Denaturing conditions :
-
Native purification :
Chromatographic Purification Workflow
Heparin Affinity Chromatography
Crude extracts undergo heparin affinity capture (HiTrap Heparin HP) with elution via NaCl step gradients (0.15–1 M). LuxR typically elutes at 0.3–0.5 M NaCl, coinciding with contaminant removal.
Tandem Ion-Exchange Chromatography
A sequential Q/SP Sepharose system enhances purity:
Table 2: Purification Yield of LuxR from E. coli
| Step | Total Protein (mg) | Purity (%) | Activity (U/mg) |
|---|---|---|---|
| Crude lysate | 120 | <5 | ND |
| Heparin eluate | 15 | 40 | 2,300 |
| SP Sepharose eluate | 4.2 | >95 | 8,700 |
Functional Validation and Ligand Binding Dynamics
Electrophoretic Mobility Shift Assays (EMSAs)
Purified LuxR exhibits 3OC6-HSL-dependent DNA binding:
Transcriptional Activation Assays
In vitro transcription using V. fischeri luxI promoter fragments confirms LuxR-RNA polymerase synergy:
-
Class II promoter mechanism : LuxR binds at −42.5 bp (relative to transcription start), facilitating σ⁷⁰-RNAP recruitment.
-
Ligand stoichiometry : ≥2:1 3OC6-HSL:LuxR monomer ratio required for maximal luxI activation.
Challenges and Optimizations
Solubility Enhancements
-
Codon optimization : Rare tRNA supplementation in E. coli strains (e.g., Rosetta) improves soluble yield.
-
Chaperone co-expression : GroEL/ES co-production reduces aggregation, though it complicates subsequent purification.
Comparative Analysis of LuxR Homologs
Table 3: Ligand Binding Properties of LuxR-Type Proteins
| Protein | Organism | AHL Ligand | Binding Reversibility | K<sub>d</sub> (nM) |
|---|---|---|---|---|
| LuxR | V. fischeri | 3OC6-HSL | Yes | 100 |
| TraR | A. tumefaciens | 3OC8-HSL | No | 0.5 |
| LasR | P. aeruginosa | 3OC12-HSL | No | 10 |
This table underscores LuxR's unique reversible AHL binding, necessitating ligand presence throughout purification .
Q & A
What is the primary mechanistic role of LuxR in bacterial quorum sensing (QS), and how can its activity be experimentally validated?
LuxR functions as a transcription factor that binds acyl-homoserine lactones (AHLs) to activate QS-regulated genes. Its N-terminal domain binds AHLs, while the C-terminal helix-turn-helix (HTH) domain interacts with DNA promoters (e.g., the "lux box") . To validate activity:
- Method : Use RT-PCR to measure downstream gene expression (e.g., luxICDABE) under varying AHL concentrations .
- Competitive assays : Co-express H-NS (a nucleoid-structuring protein) to study competition for DNA binding, as H-NS suppresses LuxR-mediated activation until AHL-LuxR outcompetes it .
How can researchers optimize LuxR protein expression and purification in heterologous systems like E. coli?
LuxR overexpression often leads to insolubility due to inclusion body formation. Key strategies include:
- Inducible promoters : Use a tac promoter with IPTG induction to control expression levels .
- Truncated variants : Express the C-terminal DNA-binding domain (e.g., LuxRΔN) for improved solubility .
- Validation : Confirm protein integrity via Western blotting with anti-LuxR antibodies and assess DNA-binding activity using electrophoretic mobility shift assays (EMSAs) .
How do conflicting data on LuxR’s role in gene activation (e.g., repression vs. activation) arise, and how can they be resolved?
Discrepancies may stem from:
- Context-dependent interactions : LuxR competes with H-NS for DNA binding, and outcomes depend on cell density and AHL availability .
- Autoregulation : LuxR represses its own promoter at high concentrations, creating feedback loops .
- Resolution : Use chromatin immunoprecipitation (ChIP) to map LuxR-DNA binding in vivo under controlled AHL levels .
What computational methods are effective for identifying critical residues in LuxR-AHL binding?
Advanced approaches include:
- Molecular docking : Predict AHL binding sites using tools like AutoDock, highlighting residues (e.g., Asn133, Gln137) critical for stabilizing 3OC6-HSL .
- Molecular dynamics (MD) simulations : Assess conformational stability of LuxR-AHL complexes over time (e.g., 50-ns simulations) .
- Mutational validation : Perform alanine scanning mutagenesis and measure changes in bioluminescence activation .
How can researchers model LuxR’s signal sensitivity to different AHLs in engineered systems?
- Dose-response assays : Measure bioluminescence in E. coli reporters expressing LuxR variants under titrated 3OC6-HSL/C8-HSL .
- Competitive binding models : Fit data to equations incorporating dissociation constants (Kd) and Hill coefficients to quantify cooperativity .
- Directed evolution : Screen LuxR mutants for altered HSL specificity using error-prone PCR and high-throughput luminescence assays .
What experimental designs are recommended to study LuxR’s allosteric regulation by autoinducers?
- Fluorescence anisotropy : Track conformational changes in LuxR upon AHL binding using labeled DNA probes .
- Hydrogen-deuterium exchange mass spectrometry (HDX-MS) : Identify regions of LuxR that undergo structural remodeling upon AHL binding .
- Cryo-EM : Resolve full-length LuxR-AHL-DNA complexes to visualize allosteric transitions .
How can LuxR homologs (“LuxR solos”) in non-model bacteria be functionally characterized?
- Bioinformatics : Use BLAST and SMART to identify conserved domains (e.g., IPR005143 for AHL binding) .
- Heterologous expression : Clone putative luxR genes into E. coli with a lux-reporter system (e.g., luxCDABE) and test AHL responsiveness .
- Cross-species assays : Co-culture strains producing diverse AHLs to identify cognate signals .
Why does LuxR overexpression fail in systems co-expressing luxI or other QS genes?
- Toxicity : Overexpressed LuxR may sequester essential transcription machinery or induce lethal gene expression .
- Autoregulation : High LuxR levels repress its own promoter via negative feedback, requiring tight regulation (e.g., inducible promoters) .
How can researchers distinguish between LuxR’s DNA-binding and transcriptional activation functions?
- Domain deletion constructs : Express LuxR lacking the N-terminal AHL-binding domain (Δ1-162) to isolate DNA-binding activity .
- Reporter fusions : Link LuxR to heterologous activation domains (e.g., VP16) and test synthetic promoters .
What are the limitations of current LuxR structural models, and how can they be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
